[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride [4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18066830
InChI: InChI=1S/C8H10FNO.ClH/c9-8-3-6(5-11)1-2-7(8)4-10;/h1-3,11H,4-5,10H2;1H
SMILES:
Molecular Formula: C8H11ClFNO
Molecular Weight: 191.63 g/mol

[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride

CAS No.:

Cat. No.: VC18066830

Molecular Formula: C8H11ClFNO

Molecular Weight: 191.63 g/mol

* For research use only. Not for human or veterinary use.

[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride -

Specification

Molecular Formula C8H11ClFNO
Molecular Weight 191.63 g/mol
IUPAC Name [4-(aminomethyl)-3-fluorophenyl]methanol;hydrochloride
Standard InChI InChI=1S/C8H10FNO.ClH/c9-8-3-6(5-11)1-2-7(8)4-10;/h1-3,11H,4-5,10H2;1H
Standard InChI Key GDPGAKMQUJINMN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CO)F)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride, reflects its core structure: a benzene ring with a hydroxymethyl (-CH₂OH) group, a fluorine atom at the 3-position, and an aminomethyl (-CH₂NH₂) group at the 4-position . The hydrochloride salt forms via protonation of the amine group, improving stability and solubility.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₁₁ClFNO
Molecular Weight191.63 g/mol
Canonical SMILESC1=CC(=C(C=C1CO)F)CN.Cl
InChI KeyGDPGAKMQUJINMN-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for validating its structure. The ¹H NMR spectrum typically displays signals for the aromatic protons (δ 7.2–7.4 ppm), hydroxymethyl group (δ 4.6 ppm), and aminomethyl group (δ 3.1 ppm). The ¹⁹F NMR signal appears near −110 ppm, consistent with meta-fluorine substitution .

Synthetic Routes and Optimization

Challenges in Purification

The compound’s polar functional groups necessitate chromatographic purification (e.g., silica gel with dichloromethane/methanol gradients). Yield optimization remains a focus, with current methods achieving ~70–80% purity .

Biological Activities and Mechanisms

Enzymatic Interactions

The aminomethyl group may coordinate with ATP-binding sites of kinases, while the fluorine atom enhances binding affinity through hydrophobic interactions . Computational docking studies suggest a binding energy of −9.2 kcal/mol for EGFR.

Table 2: Biological Activity Comparison

CompoundTarget KinaseIC₅₀ (nM)Source
[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochlorideEGFR85
GefitinibEGFR33
ErlotinibHER-222

Comparative Analysis with Structural Analogues

Fluorophenyl Derivatives

  • (4-Amino-3-fluorophenyl)methanol: Lacks the aminomethyl group, reducing kinase affinity .

  • 2-(4-Fluorophenyl)-1H-benzimidazole: Shares fluorine substitution but features a benzimidazole core, altering solubility .

Aminomethyl-Containing Compounds

  • 1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropanol: Cyclopropane ring increases steric hindrance, limiting bioavailability.

Future Research Directions

Pharmacokinetic Optimization

Modifying the hydroxymethyl group to ester prodrugs (e.g., acetyl or phosphate derivatives) could enhance membrane permeability.

Target Validation

High-throughput screening against kinase libraries (e.g., Janus kinases) will clarify its selectivity .

Preclinical Development

Toxicity studies in murine models are essential to assess hepatotoxicity and nephrotoxicity risks .

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